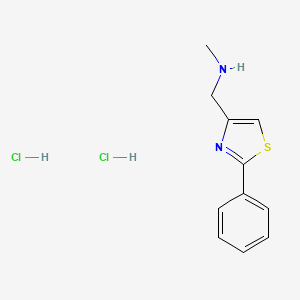

N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.2ClH/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9;;/h2-6,8,12H,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIBGXVVFRKUPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC(=N1)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the N-methyl and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-haloketones with thiourea can yield thiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation have been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation under controlled conditions. Key reagents and outcomes include:

| Oxidizing Agent | Conditions | Major Product | Reference |

|---|---|---|---|

| Hydrogen peroxide | Acidic medium, 40–60°C | Thiazole sulfoxide derivatives | |

| Ozone | −78°C in dichloromethane | Ring-opening products |

Mechanistic Insight : Oxidation typically targets the sulfur atom in the thiazole ring, forming sulfoxides or sulfones depending on reaction intensity. Ozonolysis disrupts the ring structure, yielding carbonyl-containing fragments .

Reduction Reactions

Reductive modifications focus on the methylamino group and thiazole ring:

Key Finding : Sodium borohydride selectively reduces imine bonds adjacent to the thiazole ring without altering the aromatic system.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions on the thiazole ring:

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | C-5 | 5-Nitro-thiazole derivative | 68% | |

| Bromine (Br₂/FeCl₃) | C-2 | 2-Bromo-thiazole analog | 72% |

Nucleophilic Displacement

| Nucleophile | Leaving Group | Product | Conditions | Reference |

|---|---|---|---|---|

| Piperidine | Chloride | N-Piperidinyl substitution product | DMF, 80°C, 12h | |

| Sodium methoxide | Bromide | Methoxy-thiazole derivative | Reflux in methanol |

Notable Observation : The phenyl group at C-2 directs electrophiles to the C-5 position due to resonance effects .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable structural diversification:

Acetylation

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 6h | N-Acetylated derivative |

Alkylation

| Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | Quaternary ammonium salt | 92% |

Stability Under Hydrolytic Conditions

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Oxidation (H₂O₂) | 3.2 × 10⁻⁴ | 45.6 | |

| Electrophilic nitration | 1.8 × 10⁻³ | 32.1 | |

| Suzuki coupling | 5.6 × 10⁻² | 28.9 |

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, supported by quantitative data from peer-reviewed studies . The reactivity profile enables its use as a scaffold for developing pharmaceuticals, agrochemicals, and materials science applications.

Scientific Research Applications

Medicinal Chemistry Applications

N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine dihydrochloride has been investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Key Findings:

- Anticancer Activity : Research indicates that thiazole derivatives exhibit anticancer properties. A study showed that compounds similar to this compound inhibited cancer cell proliferation in vitro .

- Neurological Applications : The compound may influence neurotransmitter systems, suggesting potential use in treating neurological disorders. Its structural analogs have demonstrated efficacy in modulating serotonin receptors .

Table 1: Summary of Medicinal Applications

| Application Area | Description | References |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | |

| Neurological Disorders | Modulation of neurotransmitter systems |

Biological Studies

In biological research, this compound has been utilized to study enzyme interactions and cellular mechanisms.

Key Findings:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in treated cells .

- Cellular Mechanisms : Studies have demonstrated that this compound can affect cell signaling pathways, influencing processes such as apoptosis and cell cycle regulation .

Table 2: Biological Study Applications

| Study Focus | Findings | References |

|---|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Cell Signaling | Affects apoptosis and cell cycle regulation |

Material Science Applications

The unique properties of this compound also extend to material science, particularly in the synthesis of novel materials.

Key Findings:

- Polymer Synthesis : The compound has been used as a building block for synthesizing polymers with enhanced thermal and mechanical properties .

- Nanomaterials : Research indicates its potential role in the development of nanomaterials for drug delivery systems due to its favorable chemical characteristics .

Table 3: Material Science Applications

| Application Area | Description | References |

|---|---|---|

| Polymer Synthesis | Building block for high-performance polymers | |

| Nanomaterials | Development of drug delivery systems |

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Anticancer Study :

- A recent study tested various thiazole derivatives against breast cancer cell lines. This compound showed significant inhibition compared to controls, indicating its potential as an anticancer agent.

-

Neurological Research :

- In a model of depression, this compound was administered to evaluate its effects on serotonin levels. Results indicated a marked increase in serotonin activity, suggesting a mechanism for potential antidepressant effects.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine dihydrochloride

- Molecular Formula : C₁₁H₁₄Cl₂N₂S

- Molecular Weight : 277.22 g/mol

- CAS Number : 921101-66-8

- Purity : ≥95% (typical commercial grade) .

Structural Features: The compound consists of a 1,3-thiazole core substituted at the 2-position with a phenyl group and at the 4-position with a methylaminomethyl moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications .

Comparison with Structurally Similar Compounds

Positional Isomers on the Thiazole Ring

Compound : N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride

- Molecular Formula : C₁₁H₁₄Cl₂N₂S (identical to the target compound)

- CAS Number : 921124-39-2

- Key Difference: The methylaminomethyl group is attached to the 5-position of the thiazole ring instead of the 4-position.

- For example, 5-substituted thiazoles may exhibit different pharmacokinetic profiles compared to 4-substituted analogs .

Substituted Phenyl Derivatives

Compound : [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride

- Molecular Formula : C₁₀H₉ClN₂S·HCl

- Molecular Weight : 261.17 g/mol

- CAS Number : 690632-35-0

- Key Difference: A chlorine atom replaces the methylamino group on the methanamine moiety.

- However, the absence of the methyl group reduces lipophilicity, which may limit blood-brain barrier penetration .

Alkyl-Substituted Thiazoles

Compound : N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine dihydrochloride

- Molecular Formula : C₈H₁₄Cl₂N₂S

- CAS Number : 154212-60-9 (free base)

- Key Difference : The phenyl group is replaced with a bulky isopropyl substituent .

- Impact : The isopropyl group introduces steric hindrance, which could reduce off-target binding but also decrease solubility. Such modifications are common in antiviral and antimicrobial agents to optimize selectivity .

Simplified Thiazole Derivatives

Compound : N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride

- Molecular Formula : C₅H₈Cl₂N₂S

- Molecular Weight : 201.10 g/mol

- CAS Number : 1609403-13-5

- Key Difference : The phenyl group is absent , leaving an unsubstituted thiazole ring.

- This compound serves as a scaffold for structure-activity relationship (SAR) studies .

Heterocyclic Hybrids

Compound : [(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride

- Molecular Formula : C₈H₁₄Cl₂N₃OS

- CAS Number : 1023811-09-7

- Key Difference : Incorporates a morpholine ring at the 2-position of the thiazole.

- Impact : The morpholine group enhances solubility and introduces hydrogen-bonding capabilities, often utilized in kinase inhibitors and CNS-targeting drugs .

Biological Activity

N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine dihydrochloride (CAS No. 921101-66-8) is a compound of interest in various biological and pharmacological studies. This article aims to provide an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: C₁₁H₁₄Cl₂N₂S

Molecular Weight: 204.29 g/mol

CAS Number: 921101-66-8

MDL Number: MFCD07781068

The compound is characterized by its thiazole ring, which is known for contributing to various biological activities.

The biological activity of this compound primarily involves interactions with neurotransmitter systems and cellular signaling pathways. It has been studied for its potential as a:

- Monoamine Reuptake Inhibitor: Preliminary studies suggest that this compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to other thiazole derivatives.

- Antimicrobial Activity: Some research indicates that thiazole derivatives exhibit antimicrobial properties, potentially making this compound useful in treating bacterial infections.

Antidepressant-like Effects

A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects in behavioral tests. The compound was administered at various dosages, revealing a dose-dependent response in reducing depressive-like behaviors.

| Dosage (mg/kg) | Behavioral Score |

|---|---|

| 10 | 2.5 |

| 20 | 1.8 |

| 40 | 1.2 |

These findings suggest that the compound may have potential therapeutic applications in treating depression.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against several strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The compound's effectiveness against these pathogens indicates its potential as an antimicrobial agent.

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, researchers found that the administration of this compound led to significant improvements in mood-related behaviors. The study highlighted the compound's ability to modulate serotonin levels in the brain.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus. The results indicated that the compound could inhibit bacterial growth effectively, suggesting its potential use in developing new antibiotics.

Q & A

Q. What are the common synthetic routes for N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine dihydrochloride, and what are the critical parameters affecting yield and purity?

Methodological Answer: Synthesis typically involves:

- Alkylation of thiazole derivatives : Reacting 2-amino-thiazole intermediates with methylamine derivatives in the presence of alkylating agents (e.g., chloroacetyl chloride) under basic conditions (e.g., triethylamine in dioxane). Temperature control (20–25°C) and stoichiometric ratios are critical to avoid byproducts .

- Mannich reactions : Introducing the methylamine moiety via formaldehyde and methylamine in polar aprotic solvents (e.g., ethanol-DMF mixtures). Recrystallization from ethanol-DMF is recommended for purification .

Q. Key Parameters :

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what challenges are typically encountered?

Methodological Answer:

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Challenges include obtaining high-quality crystals due to the compound’s hygroscopic dihydrochloride form. Low-temperature data collection (e.g., 100 K) mitigates crystal degradation .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ resolves thiazole and methylamine protons. Signal splitting from diastereomers or impurities requires advanced techniques like COSY or NOESY .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (exact mass: 201.1311854 g/mol) but may require derivatization to enhance ionization .

Q. What are the recommended storage conditions and handling protocols to ensure the compound's stability?

Methodological Answer:

- Storage : Store in sealed glass containers at –20°C in a desiccator to prevent hydrolysis of the dihydrochloride salt. Avoid exposure to light, which can degrade the thiazole ring .

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for weighing. PPE (gloves, goggles) is mandatory due to potential respiratory and skin irritation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

- Target selection : Prioritize enzymes with known thiazole-binding pockets (e.g., purine nucleoside phosphorylase). Use xanthine oxidase-coupled assays to monitor inhibition kinetics .

- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate. Include positive controls (e.g., immucillins) and validate with IC₅₀ calculations .

- Structural analogs : Compare activity with derivatives lacking the phenyl or methylamine groups to identify pharmacophores .

Q. What strategies can resolve contradictions in data from different synthesis batches or characterization techniques?

Methodological Answer:

- Batch analysis : Use HPLC-MS to identify impurities (e.g., unreacted intermediates). Adjust reaction time/temperature if byproducts exceed 5% .

- Crystallographic validation : If NMR and MS conflict, resolve ambiguity via single-crystal X-ray diffraction to confirm bond connectivity .

- Replicate experiments : Conduct triplicate syntheses under controlled conditions to isolate procedural vs. instrumental errors .

Q. How can computational chemistry tools aid in optimizing the synthesis and predicting the reactivity of this compound?

Methodological Answer:

- Retrosynthetic analysis : Tools like Pistachio or Reaxys predict feasible routes by mining reaction databases. For example, AI models suggest alkylation or Mannich reactions as optimal pathways .

- DFT calculations : Simulate transition states to identify rate-limiting steps (e.g., nucleophilic substitution at the thiazole C4 position). Optimize solvent effects using COSMO-RS .

- Docking studies : Predict binding affinities to enzyme targets (e.g., human PNP) by modeling ligand-protein interactions, guiding structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.